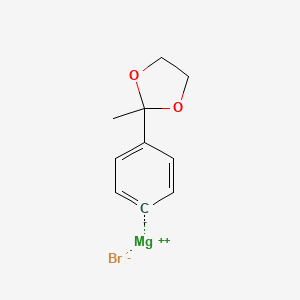

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

Descripción

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a Grignard reagent featuring a dioxolane-protected aryl group. The 1,3-dioxolane ring, substituted with a methyl group at the 2-position, confers both electronic and steric effects, influencing its reactivity in organometallic transformations. This compound is typically prepared as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions due to its high sensitivity to moisture and air . Its primary applications include nucleophilic additions and cross-coupling reactions in synthetic organic chemistry.

Propiedades

IUPAC Name |

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHYHOYFXAIHRE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)bromide with magnesium in the presence of anhydrous ether. The reaction typically requires a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide involves the use of large-scale reactors equipped with systems to maintain an inert atmosphere. The reaction is carried out under controlled temperatures to ensure the complete conversion of the starting materials to the desired Grignard reagent .

Análisis De Reacciones Químicas

Types of Reactions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can displace halides from organic compounds.

Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. These intermediates can be further transformed into active pharmaceutical ingredients (APIs) with therapeutic properties .

Industry

In the industrial sector, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is employed in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the manufacture of complex organic compounds .

Mecanismo De Acción

The mechanism of action of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The magnesium bromide moiety acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on structure. †Primary compound; other entries reference provided evidence.

Key Observations:

- Electronic Effects: The dimethylamino group in (4-(dimethylamino)phenyl)magnesium bromide enhances nucleophilicity compared to the dioxolane-protected analog, which has moderate electron-donating effects .

- Solubility and Stability : Most Grignard reagents, including the target compound, are stabilized in ethereal solvents (THF, 2-MeTHF). Zinc analogs (e.g., 2-(1,3-dioxolan-2-yl)ethylzinc bromide) exhibit lower reactivity but better stability .

Nucleophilic Additions:

- The target compound participates in aryl-aryl couplings and ketone alkylations. Its reactivity is intermediate between electron-deficient (e.g., halogenated) and electron-rich (e.g., dimethylamino-substituted) Grignard reagents .

- Comparative studies with 3,4-(methylenedioxy)phenylmagnesium bromide show that the methylenedioxy group offers similar electronic effects but lacks steric bulk, enabling faster reaction rates .

Cross-Coupling Reactions:

Stability and Handling

- Moisture Sensitivity : All Grignard reagents require anhydrous conditions. The target compound’s dioxolane ring is stable under basic conditions but may hydrolyze in acidic media to yield diols .

- Thermal Stability : Solutions in 2-MeTHF (e.g., 0.5 M concentration) are stable at low temperatures (-20°C) but degrade upon prolonged exposure to heat .

Actividad Biológica

As a Grignard reagent, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide participates in nucleophilic addition reactions. The negatively charged carbon atom attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reaction pathway is crucial for synthesizing various bioactive compounds and pharmaceuticals.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide on various cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 65 | Induction of apoptosis and G0/G1 arrest |

| HeLa (Cervical Cancer) | 5 | 70 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | 50 | Cell cycle arrest |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a targeted cancer therapy agent.

2. Antimicrobial Activity

The compound has also been investigated for its ability to combat antibiotic-resistant bacteria. A study indicated that it could reverse resistance mechanisms in Staphylococcus aureus strains by disrupting biofilm formation and enhancing the efficacy of conventional antibiotics. This suggests that derivatives of this compound may be useful in addressing antimicrobial resistance issues.

Case Study 1: Anticancer Properties

A study explored the effects of varying concentrations of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. The findings support further exploration into this compound's use as an anticancer agent.

Case Study 2: Antibiotic Resistance

Another research focused on the compound's ability to enhance the effectiveness of antibiotics against resistant strains of bacteria. The results showed that treatment with this compound significantly reduced biofilm formation, which is a major factor contributing to antibiotic resistance.

Comparative Analysis with Similar Compounds

The biological activity and applications of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be compared with other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | General organic synthesis | Lacks dioxolane ring |

| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Moderate antimicrobial properties | Different substitution patterns |

The presence of the dioxolane ring in (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide enhances its stability and reactivity compared to simpler Grignard reagents, allowing for more selective reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.